5-Methyl-5-phenylmorpholin-3-one is a chemical compound that belongs to the class of morpholinones, which are characterized by a morpholine ring substituted with various functional groups. This specific morpholinone derivative has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychological disorders.
This compound can be synthesized through various methods, often involving the modification of existing morpholine derivatives. The synthesis typically includes reactions that introduce the methyl and phenyl groups onto the morpholine structure, resulting in the formation of 5-methyl-5-phenylmorpholin-3-one.
5-Methyl-5-phenylmorpholin-3-one is classified as an organic compound within the broader category of heterocyclic compounds. Its structural framework consists of a six-membered morpholine ring containing one nitrogen atom and five carbon atoms, along with a ketone functional group at the 3-position.
The synthesis of 5-methyl-5-phenylmorpholin-3-one can be achieved through several established methods. One common approach involves the reaction of 2-(substituted phenyl)ethanol with morpholine derivatives under acidic conditions, facilitating the formation of the morpholinone structure.
For example, one method involves heating a mixture of substituted phenylamine and 2-chloroethyl ether in triethylamine at elevated temperatures for several hours, followed by extraction and purification steps to isolate the desired product .
The molecular formula for 5-methyl-5-phenylmorpholin-3-one is , indicating it contains twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The structure features a morpholine ring with a methyl group and a phenyl group attached to the nitrogen atom.
5-Methyl-5-phenylmorpholin-3-one can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by substituents on the phenyl group, which can modulate electronic properties and steric hindrance, affecting reaction pathways and yields .
5-Methyl-5-phenylmorpholin-3-one has potential applications in:
The compound systematically named 5-methyl-5-phenylmorpholin-3-one belongs to the broader structural class of 3-morpholinones, defined by a lactam ring where the carbonyl group resides at the 3-position. Its molecular framework (C₁₁H₁₃NO₂; MW: 191.23 g/mol) incorporates chiral centers at C5, enabling enantiomeric forms that critically influence biological activity. The IUPAC name originates from the parent morpholine ring, with the phenyl substituent and methyl group both attached to the same C5 carbon atom, creating a tertiary stereocenter [1] [7].
Structural Features:
Table 1: Nomenclature and Identifiers of Key Morpholin-3-one Derivatives
Common Name | IUPAC Name | SMILES | Molecular Formula | MW (g/mol) | |
---|---|---|---|---|---|
5-Methylmorpholin-3-one | 5-methylmorpholin-3-one | CC1CNC(=O)CO1 | C₅H₉NO₂ | 115.13 | [1] |
(5R)-5-phenylmorpholin-3-one | (5R)-5-phenylmorpholin-3-one | O=C(COC1)N[C@@H]1C2=CC=CC=C2 | C₁₀H₁₁NO₂ | 177.20 | [2] |
(5S)-5-phenylmorpholin-3-one | (5S)-5-phenylmorpholin-3-one | O=C1NC@@HCOC1 | C₁₀H₁₁NO₂ | 177.20 | [6] |
5-methyl-5-phenylmorpholin-3-one | 5-methyl-5-phenylmorpholin-3-one | CC1(CNC(=O)CO1)C2=CC=CC=C2 | C₁₁H₁₃NO₂ | 191.23 | [7] |
The development of morpholinone derivatives has progressed through distinct phases reflecting drug discovery paradigms. Initially explored as conformationally flexible bioisosteres of piperazinones and morpholines in the 1990s, early analogs focused on neurological targets due to their blood-brain barrier permeability. A significant advancement occurred when researchers recognized the pharmacophoric potential of the 3-one carbonyl, which could mimic peptide bonds or serve as a hydrogen-bonding anchor in enzyme active sites [8] [9].
The 2010s witnessed targeted applications:
Table 2: Key Milestones in Morpholinone Drug Discovery
Year Range | Development Focus | Therapeutic Area | Representative Advance |
---|---|---|---|
1990–2000 | Neurological scaffolds | Anticonvulsants, Anxiolytics | Thiomorpholine derivatives targeting GABAergic pathways [8] |
2005–2010 | Kinase inhibitor cores | Oncology | Morpholinone as hinge-binding motif in kinase inhibitors |
2012–2016 | Fused heterocyclic systems | EGFR-driven cancers | Quinazoline-morpholinone hybrids (IC₅₀ down to 53 nM) [4] |
2017–Present | PET tracer optimization | Neuroimaging | Brain-penetrant MAGL inhibitors with improved kinetics [3] |
5-Methyl-5-phenylmorpholin-3-one exemplifies a synergistic molecular design where the morpholinone ring provides directionally constrained hydrogen bonding capacity while the phenyl ring enables hydrophobic target engagement. This dual functionality addresses a critical challenge in drug design: balancing polarity for solubility with lipophilicity for membrane penetration. The methyl substituent at C5 further modulates steric accessibility and electron density, creating a three-dimensional pharmacophore capable of high-affinity target interactions [7].
Key Bridging Functions:
Biological Relevance: Derivatives of this scaffold exhibit multi-target potential evidenced by:
Table 3: Pharmacophoric Contributions of Substituents in 5-Methyl-5-phenylmorpholin-3-one
Structural Element | Pharmacophoric Property | Target Interaction Potential | Impact on Physicochemistry |
---|---|---|---|
Morpholin-3-one ring | H-bond donor/acceptor | Active site anchoring | ↑ Water solubility (PSA ≈ 38.3 Ų) |
Phenyl ring | Hydrophobic/π-system | Aromatic stacking in binding pockets | ↑ Lipophilicity (clogP +1.2) |
C5 methyl group | Steric occlusion/electron donation | Selectivity modulation | Tuned conformational flexibility |
C5 chiral center | 3D spatial orientation | Enantioselective target recognition | Enables stereospecific drug design |
The strategic incorporation of both heterocyclic and aromatic components positions 5-methyl-5-phenylmorpholin-3-one as a versatile intermediate for rational drug design. Its capacity to serve as a molecular "linchpin" – connecting hydrophobic and polar domains within target proteins – has been exploited in kinase inhibitor development, where derivatives demonstrate simultaneous engagement with hinge regions (via lactam H-bonding) and allosteric pockets (through phenyl insertion) [4] [7]. This bifunctional capability underscores its role as a privileged scaffold in modern medicinal chemistry.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1